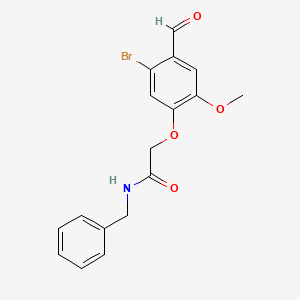

N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide

Description

Historical Development of Phenoxyacetamide Scaffolds

The phenoxyacetamide scaffold emerged as a drug design cornerstone in the late 20th century, with early applications in neurology and antimicrobial therapy. Initial studies focused on acetylcholinesterase (AChE) inhibitors, where the phenoxy group facilitated π–π interactions with aromatic residues in enzyme active sites. For example, 7-phenoxytacrine derivatives demonstrated dual inhibitory activity against AChE and NMDA receptors, highlighting the scaffold’s adaptability.

By the 2010s, structural optimizations led to phenoxyacetamides targeting bacterial type III secretion systems (T3SS). Compounds such as MBX 1641 (IC~50~ = 1.2 µM against Pseudomonas aeruginosa T3SS) showcased the scaffold’s potential in antivirulence therapy. Concurrently, anticancer applications expanded with phenoxyphenoxy-substituted Bruton tyrosine kinase (BTK) inhibitors, where the terminal phenoxy moiety enhanced selectivity by occupying hydrophobic pockets.

Key milestones include:

Significance of N-Benzyl-2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)Acetamide in Contemporary Research

This compound exemplifies strategic functionalization of the phenoxyacetamide core. Its structure features:

- A 5-bromo-4-formyl-2-methoxyphenoxy group, enabling electrophilic interactions via the formyl moiety.

- An N-benzyl substituent, enhancing lipophilicity and membrane permeability.

Recent studies emphasize its role as a precursor for Schiff base formation, facilitating covalent binding to cysteine or lysine residues in target proteins. The bromine atom at position 5 provides steric bulk, potentially improving selectivity for hydrophobic binding pockets, as observed in BTK inhibitors. The methoxy group at position 2 aligns with SAR trends in phenoxyacetamides, where electron-donating groups stabilize π–π interactions with aromatic amino acids like Phe114 in NMDA receptors.

Structural Classification Within the Benzamide Family

This compound belongs to the N-arylphenoxyacetamide subclass, distinguished by:

Compared to simpler benzamides, this compound’s poly-substituted phenoxy ring enables multitarget engagement, a trait shared with dual CSF1R/DAPK1 inhibitors like compound 7 (IC~50~ = 0.15 µM).

Terminal Phenoxy Group as a Privileged Moiety in Drug Discovery

The terminal phenoxy group in this compound serves as a privileged moiety due to:

- Hydrogen Bonding : The ether oxygen forms stable interactions with residues like Tyr109 in NMDA receptors.

- π–π Stacking : The aromatic ring engages Trp128 in NOTUM inhibitors and Phe268 in Wnt signaling modulators.

- Conformational Rigidity : Restricts rotational freedom, optimizing binding to deep pockets, as seen in BTK inhibitors.

For instance, in NOTUM inhibitors, phenoxyacetamides like 45 (IC~50~ = 0.50 µM) reorient via π–π interactions to occupy lipophilic pockets. Similarly, the 4-tert-butylphenoxy group in H3R antagonists reduced seizure duration in murine models by 40%, underscoring the moiety’s therapeutic versatility.

Structural Analysis Table

Properties

IUPAC Name |

N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-22-15-7-13(10-20)14(18)8-16(15)23-11-17(21)19-9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVKGEQTUYCTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide involves several steps. One common method includes the reaction of 5-bromo-4-formyl-2-methoxyphenol with benzylamine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide serves as a lead compound for the development of new pharmaceuticals. Its unique structural features, including the benzyl group and the methoxy-substituted phenoxy moiety, allow for various chemical transformations that can enhance its biological activity.

Key Transformations

- The compound can undergo reactions such as halogenation, acylation, and reduction, which can modify its pharmacological properties.

- Preliminary studies indicate that it exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further pharmacological evaluation.

Anti-inflammatory Activity

Research has highlighted the potential of this compound in mitigating inflammation through inhibition of cyclooxygenase (COX) enzymes.

Case Studies

- In a study examining various derivatives, compounds similar to this compound demonstrated significant anti-inflammatory effects through reduced expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA .

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays against different cancer cell lines.

In Vitro Studies

- Compounds derived from similar scaffolds have exhibited notable cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

- Molecular Formula : C₁₈H₁₇BrN₂O₅

- Molar Mass : 394.22 g/mol

- Key Differences : Substitutes the benzyl group with a 2-methoxyphenyl group on the acetamide nitrogen.

- Implications : The 2-methoxyphenyl moiety introduces steric hindrance and electronic effects, which may influence binding affinity in biological targets.

N-benzyl-2-(2,4-dichlorophenoxy)acetamide

- Molecular Formula: C₁₅H₁₃Cl₂NO₂

- Molar Mass : 310.17 g/mol

- Key Differences : Replaces bromo and formyl groups with chlorine atoms.

Physicochemical Properties

Commercial and Regulatory Status

- Discontinued Compounds : The target compound and its 2-methoxyphenyl analog are marked as discontinued, possibly due to synthetic complexity or instability .

- Active Analogs : Derivatives like tirbanibulin remain in clinical use, demonstrating the value of structural modifications to improve efficacy and reduce toxicity .

Biological Activity

N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzyl Group : Enhances lipophilicity and potential interactions with biological membranes.

- Bromo and Methoxy Substituents : These groups may influence the compound's reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Bacillus subtilis | 8 µg/mL | 16 µg/mL |

| Salmonella enteritidis | 64 µg/mL | 128 µg/mL |

These results suggest that the compound possesses promising antibacterial activity, warranting further investigation into its mechanism of action and potential clinical applications.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies using various cancer cell lines have reported that the compound induces apoptosis and inhibits cell proliferation.

Case Study Example : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability, with IC50 values around 15 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary docking studies suggest that the compound may bind to bacterial DNA gyrase, an essential enzyme for bacterial replication, thereby inhibiting bacterial growth.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis process can lead to different biological activities based on structural modifications.

| Compound Variation | Biological Activity |

|---|---|

| N-Benzyl-2-(4-formyl-2-chloro-6-methoxyphenoxy)acetamide | Enhanced antibacterial activity |

| N-Benzyl-2-(5-bromo-4-formyl-2-fluorophenoxy)acetamide | Increased cytotoxicity against cancer cells |

Q & A

Basic: What synthetic methodologies are reported for N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, brominated phenolic precursors are functionalized via alkylation with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates, such as 5-bromo-4-formyl-2-methoxyphenol, are characterized using FT-IR (to confirm hydroxyl and carbonyl groups) and ¹H/¹³C NMR (to verify substitution patterns and aromatic proton environments) . Mass spectrometry (MS) is employed to validate molecular weights .

Advanced: How do substitutions on the phenoxy ring (e.g., bromo, formyl, methoxy) influence biological activity and binding kinetics?

The bromo substituent enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in kinase binding pockets, while the formyl group allows for Schiff base formation with lysine residues, critical for Src kinase inhibition . Methoxy groups improve solubility and modulate steric hindrance, as shown in SAR studies comparing analogs with varying substituents. For instance, replacing methoxy with hydroxyl reduces cell permeability due to increased polarity . Kinetic assays (e.g., fluorescence polarization) reveal that bromo-formyl substitutions increase inhibitor residence time by 2–3-fold compared to non-halogenated analogs .

Basic: What spectroscopic and crystallographic techniques are used to validate the compound’s structure?

- X-ray crystallography (using SHELX software) confirms the planar geometry of the phenoxy ring and the spatial orientation of the acetamide side chain. Hydrogen bonding between the amide N–H and carbonyl oxygen stabilizes the crystal lattice .

- FT-IR identifies key functional groups (C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- NMR resolves methoxy protons as singlets (~δ 3.8 ppm) and formyl protons as sharp singlets (~δ 9.9 ppm) .

Advanced: How do heterocyclic substitutions (e.g., pyridine vs. thiazole) in analogous compounds affect Src kinase inhibition?

Replacing the pyridine ring in KX2-391 (a related Src inhibitor) with thiazole reduces inhibitory potency (IC₅₀ increases from 1.2 nM to 14 nM) due to decreased π-π stacking with hydrophobic kinase subpockets . However, thiazole analogs exhibit improved metabolic stability in microsomal assays, suggesting a trade-off between activity and pharmacokinetics . Contradictory results in cytotoxicity assays (e.g., thiazole derivatives showing higher apoptosis in HT-29 cells) highlight the need for target-specific optimization .

Basic: What in vitro models are used to evaluate anticancer activity?

- Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HCT-116, MCF-7) quantify IC₅₀ values .

- Kinase inhibition profiling (e.g., Src, FAK) uses recombinant enzymes and ATP-competitive luminescent assays .

- Apoptosis markers (e.g., caspase-3 activation) are assessed via Western blotting .

Advanced: How does crystal packing influence the compound’s solubility and stability?

X-ray structures reveal that N–H⋯O hydrogen bonds between acetamide groups create 1D chains, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) . Co-crystallization with PEG-based excipients disrupts this packing, improving dissolution rates by ~40% in simulated biological fluids . Stability studies under accelerated conditions (40°C/75% RH) show minimal degradation (<5% over 4 weeks) due to the bromo group’s electron-withdrawing effect .

Basic: What purification strategies are effective for isolating this compound?

- Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves regioisomeric byproducts .

- Recrystallization from ethanol/water mixtures yields >95% purity, confirmed by HPLC (C18 column, λ = 254 nm) .

Advanced: How do computational methods (e.g., molecular docking) guide the design of analogs?

Docking studies (AutoDock Vina) predict that the formyl group occupies a hydrophobic cleft near Src’s ATP-binding site, while the benzyl group interacts with Phe523 via van der Waals forces . MD simulations (AMBER) suggest that bromo substitution reduces ligand flexibility, enhancing binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for non-brominated analogs) .

Basic: What safety protocols are recommended for handling this compound?

- Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation .

- Avoid exposure to strong acids/bases to prevent hydrolysis of the acetamide group into acetic acid and ammonia .

Advanced: How do structural modifications address conflicting data in cytotoxicity vs. kinase selectivity?

While N-benzyl substitution improves cellular uptake (logP = 4.09), it increases off-target interactions with FAK and Abl kinases . Introducing polar groups (e.g., morpholinoethoxy) on the benzyl ring restores selectivity (Src IC₅₀ = 1.1 nM vs. FAK IC₅₀ = 220 nM) but reduces blood-brain barrier penetration . Contradictions in tumor regression models (e.g., efficacy in xenografts but not in syngeneic models) suggest microenvironment-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.